5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole
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Description
5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a useful research compound. Its molecular formula is C16H11BrF3N3 and its molecular weight is 382.184. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A series of derivatives including 5-bromo-3-substituted-1H-indole compounds has been synthesized and studied for their activity on HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT) associated functions. These derivatives have shown activity towards both DNA polymerase and ribonuclease H in the µM range (Meleddu et al., 2016).
Cytotoxicity Evaluation for Cancer Treatment
New series of 5-bromo-3-substituted-1H-indole compounds have been synthesized and evaluated for cytotoxicity against various human tumor cell lines. Some of these compounds demonstrated significant cytotoxicity, particularly against breast, lung, and ovarian cancer cell lines (Karalı et al., 2002).
Antibacterial and Antiviral Activities
Compounds including 5-bromo-3-substituted-1H-indole have been screened for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities. These compounds have shown potential in combating various bacterial and viral infections (Sen Gupta & Rastogi, 1986).
Synthesis of Bioactive Compounds
5-Bromo-3-substituted-1H-indoles have been used as precursors in the synthesis of various bioactive compounds. They have been employed in the synthesis of pyrazoles and indolyl compounds with potential antimicrobial and antitumor activities (Martins et al., 2013).
Vascular-Disrupting Agent for Cancer Treatment
Derivatives of 5-bromo-3-substituted-1H-indole, such as 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles, have been tested as analogs of natural vascular-disrupting agents for cancer treatment. These compounds have shown efficacy in disrupting the microtubule cytoskeleton of cancer cells and destroying real blood vessels within tumor xenografts in mice (Mahal et al., 2016).
Antimicrobial Activity
Compounds containing 5-bromo-3-substituted-1H-indole have been evaluated for their in vitro antibacterial activity against various bacterial and fungal strains, showing high antimicrobial activity in some cases (Ashok et al., 2015).
Properties
IUPAC Name |
N-[(Z)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3/c17-12-4-5-15-14(7-12)10(8-21-15)9-22-23-13-3-1-2-11(6-13)16(18,19)20/h1-9,21,23H/b22-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRDZFHXOKCKO-AFPJDJCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN=CC2=CNC3=C2C=C(C=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C\C2=CNC3=C2C=C(C=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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